molecular formula C17H18N4O3 B5674388 3-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}quinazolin-4(3H)-one

3-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}quinazolin-4(3H)-one

Cat. No. B5674388
M. Wt: 326.35 g/mol
InChI Key: VZWDULATXAQVTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, a core structure in our compound of interest, can be efficiently achieved through a variety of methods. Notably, the One-Pot Cascade Synthesis presents a general, efficient, and environmentally benign method using a simple Ni(II) catalyst for the dehydrogenative coupling of o-aminobenzamide with alcohols to produce a wide variety of substituted quinazolin-4(3H)-ones (Parua et al., 2017). Additionally, a multi-step reaction procedure has been developed for the synthesis of some quinazolinone-1,3,4-oxadiazole derivatives, demonstrating the versatility of approaches in creating complex structures related to the molecule of interest (Hassanzadeh et al., 2019).

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones and their derivatives has been extensively studied, providing insights into their complex nature. For instance, the crystal and molecular structure analysis of a novel quinazolin-4(3H)-one derivative has been conducted, revealing intricate details about their arrangement and interactions (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolin-4(3H)-ones undergo various chemical reactions, forming a diverse array of compounds with significant biological activities. For example, the synthesis and antimicrobial activity of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones have been documented, showcasing their potential in pharmacological applications (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties of quinazolin-4(3H)-ones, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. Studies like the Raman, Crystal Structure, and Hirshfeld Surface analysis provide detailed insights into these aspects (Geesi et al., 2020).

properties

IUPAC Name

3-[3-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17-13-4-1-2-5-14(13)18-11-21(17)8-3-6-15-19-16(20-24-15)12-7-9-23-10-12/h1-2,4-5,11-12H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWDULATXAQVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}quinazolin-4(3H)-one

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